molecular formula C9H19NO B2430839 (2S)-2-Methyl-3-(oxan-4-yl)propan-1-amine CAS No. 2248171-66-4

(2S)-2-Methyl-3-(oxan-4-yl)propan-1-amine

Cat. No.: B2430839
CAS No.: 2248171-66-4
M. Wt: 157.257
InChI Key: SAHGCKXGLQFSDF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Methyl-3-(oxan-4-yl)propan-1-amine is a chiral amine compound with a molecular structure that includes an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-(oxan-4-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-methylpropan-1-amine and oxane derivatives.

    Formation of Intermediate: The oxane ring is introduced through a nucleophilic substitution reaction, where the amine group reacts with an oxane precursor under basic conditions.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques, such as chromatography, to isolate the desired (2S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction efficiently.

    Automated Chromatography: Employing automated chromatography systems for the chiral resolution process to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Methyl-3-(oxan-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The oxane ring can be reduced to form open-chain alcohols.

    Substitution: The compound can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(2S)-2-Methyl-3-(oxan-4-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of chiral amines with biological receptors.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-(oxan-4-yl)propan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets amine receptors in biological systems.

    Pathways Involved: It modulates neurotransmitter pathways by acting as an agonist or antagonist, depending on the receptor type.

Comparison with Similar Compounds

    (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine: The enantiomer of the compound with different stereochemistry.

    2-Methyl-3-(tetrahydrofuran-4-yl)propan-1-amine: A similar compound with a tetrahydrofuran ring instead of an oxane ring.

    2-Methyl-3-(pyran-4-yl)propan-1-amine: A compound with a pyran ring, differing in the oxygen-containing ring structure.

Uniqueness: (2S)-2-Methyl-3-(oxan-4-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of an oxane ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-methyl-3-(oxan-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(7-10)6-9-2-4-11-5-3-9/h8-9H,2-7,10H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHGCKXGLQFSDF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCOCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.